molecular formula C19H20N2O4S2 B2584796 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide CAS No. 895448-80-3

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide

Cat. No.: B2584796
CAS No.: 895448-80-3
M. Wt: 404.5
InChI Key: KJXPJUWMACMTKB-FMQUCBEESA-N
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Description

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole core, a methoxy group, and a tosyl-propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of the Tosyl-Propanamide Moiety: The tosyl-propanamide moiety can be synthesized by reacting tosyl chloride with propanamide in the presence of a base like triethylamine.

    Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the tosyl-propanamide derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the tosyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the tosyl group, using reagents like sodium methoxide or sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Methoxy-substituted derivatives or tosyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving sulfur-containing compounds. It may also serve as a ligand in the study of protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain types of cancer cells or act as an inhibitor of specific enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.

Mechanism of Action

The mechanism of action of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole core may interact with the active site of enzymes, inhibiting their activity. The methoxy and tosyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
  • (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
  • (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-benzylpropanamide

Uniqueness

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is unique due to the presence of both the methoxy and tosyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the benzo[d]thiazole core makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a synthetic compound notable for its potential biological activities, particularly in pharmacology. This compound integrates a benzo[d]thiazole moiety, which is often associated with various biological effects, including antimicrobial and anticancer properties. The following sections detail its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound features a complex structure characterized by:

  • Benzo[d]thiazole moiety : Known for its role in biological activity.
  • Tosyl group : Enhances solubility and stability.
  • Propanamide backbone : Contributes to its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural characteristics exhibit a range of biological activities. The specific biological activity of this compound requires further investigation through in vitro and in vivo studies.

Potential Biological Activities

  • Antimicrobial Activity : Compounds with benzo[d]thiazole derivatives have shown significant antimicrobial properties.
  • Anticancer Activity : Similar compounds have been observed to inhibit cancer cell proliferation, particularly in breast cancer models.
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

  • Anticancer Properties :
    • A study evaluated the effects of benzo[d]thiazole derivatives on MCF-7 breast cancer cells, demonstrating that modifications to the structure could enhance cytotoxicity against these cells. The introduction of functional groups similar to those in this compound increased potency significantly.
  • Antimicrobial Activity :
    • Research has shown that compounds containing the benzo[d]thiazole core possess broad-spectrum antimicrobial activity. This suggests that this compound may exhibit similar effects, warranting further exploration .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Compound ABenzo[d]thiazoleAntimicrobial
Compound BBenzo[b][1,4]dioxineNeuroprotective
Compound CCarboxamideAnticancer

The uniqueness of this compound lies in its specific combination of functional groups that may offer enhanced biological activity compared to its analogs.

Understanding the mechanisms through which this compound exerts its effects is crucial for developing therapeutic applications. Potential mechanisms include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells.
  • Modulation of Enzyme Activity : The presence of functional groups may interact with specific enzymes involved in metabolic pathways.

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-13-4-7-15(8-5-13)27(23,24)11-10-18(22)20-19-21(2)16-9-6-14(25-3)12-17(16)26-19/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXPJUWMACMTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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